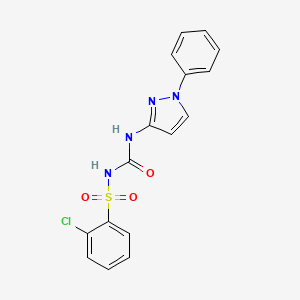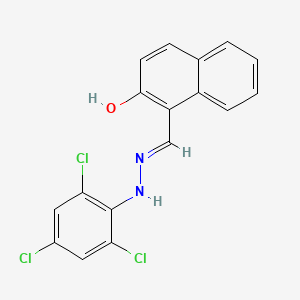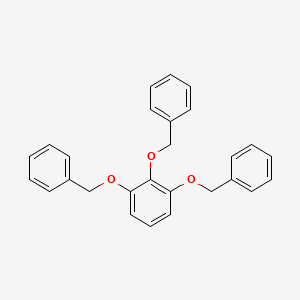
1,2,3-Tribenzyloxybenzene
描述
1,2,3-Tribenzyloxybenzene is an organic compound belonging to the class of benzene derivatives It is characterized by three benzyl groups attached to the benzene ring at the 1, 2, and 3 positions
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3-Tribenzyloxybenzene can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between 1,2,3,4-tetraphenyl-1,3-cyclobutanediol and aryl iodides. Another method includes the use of Suzuki coupling and Sonogashira coupling reactions. These reactions typically require specific catalysts, solvents, and reaction conditions to achieve high yields and purity.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using optimized versions of the aforementioned synthetic routes. Industrial production would likely involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 1,2,3-Tribenzyloxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding benzoquinones.
Reduction: Reduction reactions can convert this compound into its corresponding hydroxy derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products:
Oxidation: Benzoquinones
Reduction: Hydroxy derivatives
Substitution: Various substituted benzene derivatives
科学研究应用
1,2,3-Tribenzyloxybenzene has found applications in multiple scientific research areas:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of antitumor agents.
Medicine: Research indicates that this compound exhibits antitumor activity and can inhibit the growth of cancer cells in vitro.
Industry: It is utilized in the production of specialty chemicals and materials due to its unique chemical properties.
作用机制
The mechanism of action of 1,2,3-tribenzyloxybenzene, particularly in its antitumor activity, involves the inhibition of cancer cell growth. The compound interacts with specific molecular targets and pathways, leading to the disruption of cellular processes essential for tumor growth and proliferation. Further research is needed to fully elucidate the detailed molecular mechanisms and pathways involved.
相似化合物的比较
- 1,2,4-Tribenzyloxybenzene
- 1,3,5-Tribenzyloxybenzene
- 1,2,3-Trihydroxybenzene
Comparison: 1,2,3-Tribenzyloxybenzene is unique due to the specific positioning of the benzyl groups on the benzene ring. This structural arrangement imparts distinct chemical and physical properties compared to its isomers and other similar compounds. For instance, 1,2,4-tribenzyloxybenzene and 1,3,5-tribenzyloxybenzene have different reactivity and stability profiles due to the varying positions of the benzyl groups .
属性
IUPAC Name |
1,2,3-tris(phenylmethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O3/c1-4-11-22(12-5-1)19-28-25-17-10-18-26(29-20-23-13-6-2-7-14-23)27(25)30-21-24-15-8-3-9-16-24/h1-18H,19-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCNNRFELLGMOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608534 | |
| Record name | 1,1',1''-[Benzene-1,2,3-triyltris(oxymethylene)]tribenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55020-64-9 | |
| Record name | 1,1',1''-[Benzene-1,2,3-triyltris(oxymethylene)]tribenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Morpholine, 4-[(4-chlorophenyl)azo]-](/img/structure/B1656904.png)
![[2-(Ethoxycarbonylamino)-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate](/img/structure/B1656907.png)
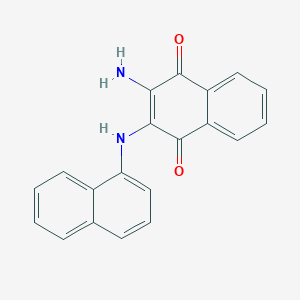
![2-[(E)-[(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]-4-nitrophenol](/img/structure/B1656910.png)
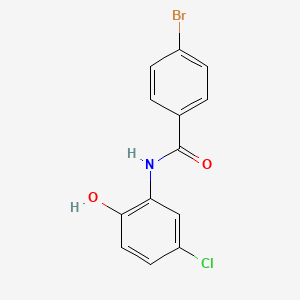
![N-[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino]-3,5-dinitrobenzamide](/img/structure/B1656912.png)
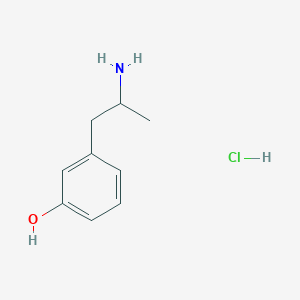
![N-[(Z)-1-phenylbutan-2-ylideneamino]methanesulfonamide](/img/structure/B1656920.png)
![ethyl 5-methyl-4-oxo-1H-thieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B1656921.png)
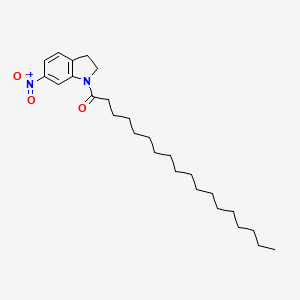
![6-[(E)-[(3,5-dinitrobenzoyl)hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid](/img/structure/B1656923.png)
![N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(3-methylphenoxy)acetamide](/img/structure/B1656924.png)
